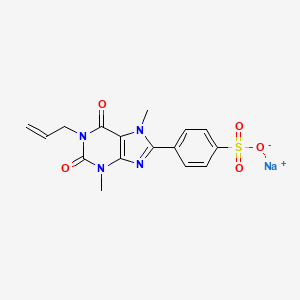
1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt is a chemical compound with the molecular formula C16H15N4O5S.Na and a molecular weight of 398.37 . It is known for its role as a weak adenosine A2 receptor antagonist . This compound is often used in neurological research, particularly in studies related to stroke, Huntington’s disease, Parkinson’s disease, sleep disorders, and other neurological conditions .
Vorbereitungsmethoden
The synthesis of 1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt involves several steps. The primary synthetic route includes the alkylation of 3,7-dimethylxanthine with allyl bromide, followed by sulfonation with p-sulfonyl chloride. The final product is then neutralized with sodium hydroxide to form the sodium salt . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces reduced xanthine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt involves its interaction with adenosine A2 receptors. By binding to these receptors, the compound inhibits their activity, leading to a decrease in the downstream signaling pathways associated with adenosine . This inhibition can modulate various physiological processes, including neurotransmission, inflammation, and vascular tone .
Vergleich Mit ähnlichen Verbindungen
1-Allyl-3,7-dimethyl-8-p-sulfophenylxanthine Sodium Salt is unique due to its specific structure and function as a weak adenosine A2 receptor antagonist. Similar compounds include:
1,3-Dimethylxanthine (Caffeine): A well-known stimulant that also acts as an adenosine receptor antagonist but with a different structure and broader effects.
8-Cyclopentyl-1,3-dipropylxanthine: Another adenosine receptor antagonist with a different substitution pattern on the xanthine core.
These compounds share some functional similarities but differ in their specific interactions with adenosine receptors and their overall pharmacological profiles .
Eigenschaften
Molekularformel |
C16H15N4NaO5S |
|---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
sodium;4-(3,7-dimethyl-2,6-dioxo-1-prop-2-enylpurin-8-yl)benzenesulfonate |
InChI |
InChI=1S/C16H16N4O5S.Na/c1-4-9-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)10-5-7-11(8-6-10)26(23,24)25;/h4-8H,1,9H2,2-3H3,(H,23,24,25);/q;+1/p-1 |
InChI-Schlüssel |
ASPTVVDMLUIIBY-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)[O-])N(C(=O)N(C2=O)CC=C)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















